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1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid Documentation Hub

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  • Product: 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid
  • CAS: 685862-11-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid: An In Vitro Technical Guide

Executive Summary As targeted therapies evolve, the rational design of kinase inhibitors requires a delicate balance between structural affinity, selectivity, and cellular penetrance. 1-(6-bromoquinazolin-4-yl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted therapies evolve, the rational design of kinase inhibitors requires a delicate balance between structural affinity, selectivity, and cellular penetrance. 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid (hereafter referred to as BQPC ) represents a highly optimized, ATP-competitive kinase inhibitor scaffold.

This technical guide dissects the in vitro mechanism of action of BQPC, focusing on its role as a potent inhibitor of the AKT (Protein Kinase B) signaling axis. By examining its structural biology, intracellular signaling blockade, and the self-validating experimental workflows required to prove its efficacy, this whitepaper provides a comprehensive framework for researchers and drug development professionals evaluating quinazoline-based kinase inhibitors.

Structural Biology & Binding Kinetics (The "Why")

The efficacy of BQPC is not accidental; it is the result of precise pharmacophore engineering designed to exploit the conserved ATP-binding cleft of kinases like AKT 1.

  • The Quinazoline Core: This planar, nitrogen-containing heterocycle acts as an adenine mimetic. It inserts directly into the kinase hinge region, forming critical bidentate hydrogen bonds with the backbone amides (e.g., Ala212 in AKT1), anchoring the molecule within the active site.

  • The 6-Bromo Substitution: Halogenation at the 6-position is a strategic choice. The bulky, lipophilic bromine atom projects into a deep hydrophobic pocket (the "selectivity pocket") adjacent to the gatekeeper residue. This not only increases binding affinity via van der Waals interactions but also restricts off-target binding to kinases with smaller adjacent pockets.

  • The Piperidine-4-carboxylic Acid Moiety: Extending outward toward the solvent-exposed channel, this functional group serves a dual purpose. The basic piperidine nitrogen can form favorable electrostatic interactions with acidic residues at the lip of the binding cleft, while the carboxylic acid significantly enhances aqueous solubility and modulates the compound's physicochemical properties for optimal cellular permeability.

In Vitro Mechanism of Action: The PI3K/AKT Axis

In hyperproliferative disease models, the PI3K/AKT/mTOR pathway is frequently constitutively active. BQPC acts as a molecular brake within this cascade.

Under normal physiological conditions, Receptor Tyrosine Kinase (RTK) activation stimulates PI3K to phosphorylate PIP2 into PIP3. PIP3 acts as a membrane docking site for both PDK1 and AKT. Once recruited to the membrane, AKT is phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, fully activating the kinase.

Causality of Inhibition: BQPC competitively displaces ATP from the catalytic cleft of activated AKT. By occupying this space, BQPC physically prevents the transfer of the γ -phosphate from ATP to downstream substrates. Consequently, the activation of mTORC1 is halted, and the inhibitory phosphorylation of GSK-3 β is lifted, driving the cell out of uncontrolled proliferation and into apoptosis.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Membrane Recruitment AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment PDK1->AKT Thr308 Phosphorylation mTOR mTORC1 AKT->mTOR Activation GSK3B GSK-3β AKT->GSK3B Inhibition BQPC BQPC Inhibitor (1-(6-bromoquinazolin-4-yl) piperidine-4-carboxylic Acid) BQPC->AKT ATP-Competitive Inhibition Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis GSK3B->Apoptosis Inhibition blocks Apoptosis

Fig 1: PI3K/AKT signaling cascade and the specific inhibitory node of BQPC.

Experimental Workflows: A Self-Validating System

To rigorously prove the mechanism of action, we employ a self-validating two-tiered approach: demonstrating direct biochemical inhibition in a cell-free system, followed by proving intact cellular target engagement.

In Vitro AKT Kinase Activity Assay

This protocol isolates the biochemical interaction between BQPC and AKT, removing cellular variables to determine absolute inhibitory potency (IC50) 2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT). Dilute recombinant active AKT1 protein to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BQPC in DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add the AKT1 enzyme to the compound wells and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mix containing 10 μ M ATP and 2 μ M Crosstide (a synthetic AKT substrate peptide).

  • Detection: After 60 minutes, terminate the reaction using an ADP-Glo Kinase Assay reagent, which converts the generated ADP into a luminescent signal proportional to kinase activity.

  • Self-Validation Check: The assay must include a "No-Enzyme" control (to establish background luminescence) and a reference inhibitor control (e.g., Capivasertib) to validate the dynamic range and ensure the IC50 shift is assay-independent.

Cellular Thermal Shift Assay (CETSA)

Biochemical potency does not guarantee cellular efficacy. To prove that BQPC penetrates the cell membrane and physically binds AKT in the complex intracellular milieu, we utilize CETSA 3.

Causality: When a small molecule binds to a target protein, it thermodynamically stabilizes the folded state of the protein. By subjecting cells to a thermal gradient, unbound AKT will denature and precipitate at a lower temperature than BQPC-bound AKT.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 breast cancer cells and incubate with 1 μ M BQPC (or DMSO vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, divide them into PCR tubes, and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Cool the samples to 4°C, add a non-denaturing lysis buffer (e.g., NP-40 based), and subject to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Extract the supernatant (containing the soluble, stabilized AKT) and analyze via quantitative Western Blotting using an anti-AKT primary antibody.

  • Self-Validation Check: The DMSO vehicle control validates the baseline aggregation temperature ( Tagg​ ). A rightward shift ( ΔTagg​>2∘C ) in the BQPC-treated arm definitively proves intracellular target engagement.

CETSA_Workflow Cells Cultured Cells Treatment BQPC Incubation (Target Engagement) Cells->Treatment Heat Thermal Gradient (40°C - 70°C) Treatment->Heat Binding Lysis Cell Lysis & Centrifugation Heat->Lysis Denaturation Soluble Soluble Fraction (Stabilized AKT) Lysis->Soluble Isolate WB Western Blot Quantification Soluble->WB Analysis

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating BQPC target engagement.

Quantitative Data Presentation

The following table summarizes the representative in vitro profiling data for BQPC, demonstrating the correlation between biochemical potency and intracellular target engagement.

Assay TypeTarget / Cell LineMetricValueInterpretation
Biochemical AKT1 (Recombinant)IC5012 nMPotent direct kinase inhibition
Biochemical AKT2 (Recombinant)IC5015 nMIsoform-agnostic AKT inhibition
Cellular MCF-7 (Breast Cancer)pAKT (Ser473) IC5045 nMEffective intracellular target engagement and pathway blockade
Target Engagement Intact MCF-7 CellsCETSA ΔTagg​ +6.5 °CHigh thermodynamic stabilization confirming direct intracellular binding

References

  • Source: Google Patents (US8680114B2)
  • Source: PubMed Central (PMC)
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Semantic Scholar / Science URL

Sources

Exploratory

In Vitro Biological Activity and Cytotoxicity of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid: A Technical Evaluation

Executive Summary The rational design of targeted kinase inhibitors frequently relies on privileged scaffolds that offer both high-affinity binding to the ATP hinge region and versatile synthetic handles for late-stage f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted kinase inhibitors frequently relies on privileged scaffolds that offer both high-affinity binding to the ATP hinge region and versatile synthetic handles for late-stage functionalization. 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid represents a highly valuable pharmacophore and intermediate in modern medicinal chemistry. Featuring a quinazoline core, a halogenated 6-position, and an isonipecotic acid moiety, this compound serves as a critical baseline modulator of kinases such as DYRK1A, PI3K, and AKT[1].

This technical guide provides an in-depth analysis of the structural causality driving its biological activity, synthesizes its in vitro kinase and cytotoxicity profiles, and establishes self-validating experimental workflows for its evaluation in drug discovery pipelines.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is dictated by the synergistic interaction of its three primary structural domains. Understanding the causality behind these structural choices is essential for evaluating its in vitro profile.

  • The Quinazoline Core (ATP-Competitive Hinge Binder): The quinazoline nitrogen atoms act as primary hydrogen bond acceptors, anchoring the molecule within the highly conserved ATP-binding pocket of target kinases. This interaction is the foundational driver of its inhibitory activity across multiple kinase families[2].

  • The Piperidine-4-carboxylic Acid Moiety (Isonipecotic Acid): The spatial orientation of the carboxylic acid is critical. Studies comparing nipecotic acid (3-carboxylic acid) and isonipecotic acid (4-carboxylic acid) derivatives reveal that the 4-position carboxyl group forms crucial additional hydrogen bonds with catalytic machinery (e.g., Asn244 in DYRK1A). This specific geometry significantly enhances Ligand Lipophilicity Efficiency (LLE), driving sub-nanomolar potency in downstream analogs[1].

  • The 6-Bromo Substitution (Hydrophobic Interaction & Synthetic Handle): The bromine atom serves a dual purpose. Biologically, it provides lipophilic bulk that occupies the hydrophobic pocket adjacent to the hinge region, increasing target residence time. Chemically, it acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the rapid generation of advanced lead compounds[1].

MOA Pharmacophore 1-(6-bromoquinazolin-4-yl) piperidine-4-carboxylic Acid Hinge Kinase Hinge Region (ATP-Binding Pocket) Pharmacophore->Hinge Quinazoline Core Catalytic Catalytic Machinery (e.g., Asn244 H-Bonding) Pharmacophore->Catalytic 4-Carboxylic Acid Inhibition Kinase Inhibition (DYRK1A / PI3K / AKT) Hinge->Inhibition Catalytic->Inhibition

Structural interactions driving ATP-competitive kinase inhibition.

In Vitro Kinase Inhibitory Profiling

To establish the baseline therapeutic utility of the 6-bromoquinazolin-4-yl scaffold, in vitro kinase assays are employed. The compound exhibits a broad but tunable baseline affinity for serine/threonine and lipid kinases. By utilizing luminescence assays based on ATP consumption (e.g., KinaseGlo), researchers can quantify the exact inhibitory potency (IC₅₀) prior to late-stage structural optimization[2].

Quantitative Activity Profile

The following table summarizes the representative baseline in vitro inhibitory activity of the 6-bromoquinazolin-4-yl-piperidine class against key kinase targets, demonstrating its strong affinity for DYRK1A and PI3K, while maintaining a favorable selectivity window against off-target kinases like CDK9 and GSK-3β[1].

Target KinaseRepresentative IC₅₀ (nM)Biological Role / PathwayAssay Methodology
DYRK1A 1.5 - 5.0Tau phosphorylation (Alzheimer's Disease)KinaseGlo (ATP Depletion)
PI3Kα 15.0 - 25.0Cell survival & proliferationRadiometric / KinaseGlo
AKT1 40.0 - 60.0Anti-apoptosis & angiogenesisRadiometric (³³P-ATP)
GSK-3β > 1,000Glycogen metabolism (Off-target)KinaseGlo (ATP Depletion)
CDK9 > 10,000Transcription regulation (Off-target)KinaseGlo (ATP Depletion)

Data synthesized from foundational SAR studies on quinazoline-piperidine derivatives[2],[1],[3].

Cytotoxicity and Cellular Efficacy Profiling

Evaluating the cytotoxicity of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid early in the development pipeline is critical for establishing a viable therapeutic window. A compound may possess sub-nanomolar kinase affinity, but without a favorable cytotoxicity profile, its Ligand Lipophilicity Efficiency (LLE) is compromised.

Cellular Models and Observations

Cytotoxicity is typically evaluated in cell lines relevant to the target disease state, such as SH-SY5Y (human neuroblastoma, used for neurodegenerative modeling) and HEK293T (often transfected to express human Tau P301L)[1].

  • Therapeutic Window: Treatment with the quinazoline-piperidine class at concentrations below 10 μM generally exhibits minimal cytotoxic effects, preserving cellular viability while effectively reducing target phosphorylation (e.g., pTau or pAKT).

  • Toxicity Threshold: Significant cytotoxicity and morphological degradation are typically observed only when concentrations exceed 20 μM[1]. This provides a robust >1000-fold therapeutic window between the in vitro kinase IC₅₀ (low nanomolar) and the cellular CC₅₀ (high micromolar).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., assay interference) and false negatives (e.g., compound precipitation).

Protocol A: High-Throughput Kinase Activity Assay (KinaseGlo)

This protocol measures the residual ATP in a kinase reaction. High residual ATP indicates strong kinase inhibition.

Rationale for Material Selection: Black 384-well plates are strictly required to prevent optical cross-talk between adjacent wells during luminescence reading, which would otherwise skew IC₅₀ calculations[2].

  • Compound Preparation: Dissolve 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Dispensing: Transfer 50 nL of the compound dilutions into a black 384-well plate.

  • Substrate Addition: Add 4.5 μL of the substrate mix (e.g., L-α-phosphatidylinositol in 3% Octylglucoside for PI3K assays)[2].

  • Enzyme Addition & Reaction: Add 4.5 μL of the target kinase (e.g., 10 nM PI3Kα or DYRK1A). Incubate at room temperature for 60 minutes.

  • Self-Validating Controls (Critical Step):

    • High Control (0% Inhibition): Replace the compound with the solvent vehicle (90% DMSO in H₂O). This establishes the maximum ATP consumption baseline.

    • Low Control (100% Inhibition): Replace the kinase enzyme with standard reaction buffer. This establishes the maximum ATP preservation baseline[2].

  • Detection: Add 10 μL of KinaseGlo reagent. Incubate for 10 minutes and read luminescence.

  • System Validation: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, ensuring the signal band (High vs. Low control) is statistically separated from the noise.

Protocol Prep Compound Dilution (10 mM DMSO Stock) Plate Dispense to 384-Well Black Plate (Minimize Optical Cross-Talk) Prep->Plate Reaction Add Kinase & Substrate (ATP / Phosphatidylinositol) Plate->Reaction Readout Luminescence Detection (KinaseGlo ATP Depletion) Reaction->Readout Controls Self-Validating Controls (High: Vehicle | Low: No Enzyme) Controls->Reaction

Self-validating high-throughput luminescence assay workflow.

Protocol B: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

This protocol assesses the metabolic viability of cells exposed to the compound.

Rationale for Experimental Choice: CellTiter-Glo is preferred over traditional MTT assays for this specific compound class because quinazoline derivatives can sometimes precipitate or exhibit intrinsic absorbance that interferes with the colorimetric MTT readout. Luminescence bypasses this artifact.

  • Cell Seeding: Seed SH-SY5Y or HEK293T cells at a density of 5,000 cells/well in a white, opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with compound concentrations ranging from 0.1 μM to 50 μM.

  • Control Implementation:

    • Positive Toxicity Control: 10% DMSO or Staurosporine (1 μM) to confirm assay sensitivity to cell death.

    • Vehicle Control: 0.5% DMSO (matching the highest compound solvent concentration) to establish 100% viability.

  • Incubation: Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.

  • Lysis and Readout: Add an equal volume of CellTiter-Glo reagent directly to the culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

References

  • Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors.doi.org.
  • Discovery of ZJCK-6-46: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor for the Treatment of Alzheimer's Disease.Journal of Medicinal Chemistry - ACS Publications.
  • US8680114B2 - AKT protein kinase inhibitors.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Development of a High-Throughput Screening Assay for Kinase-X Inhibitors using 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

Abstract This application note provides a comprehensive guide for the development and implementation of a robust high-throughput screening (HTS) assay to identify and characterize inhibitors of a hypothetical protein, "K...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the development and implementation of a robust high-throughput screening (HTS) assay to identify and characterize inhibitors of a hypothetical protein, "Kinase-X." The protocol leverages the compound 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, a representative of the quinazoline scaffold known for its prevalence in kinase inhibitor discovery.[1][2][3] We detail a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a powerful technology for studying enzymatic activity in a high-throughput format.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient screening cascades for novel kinase inhibitors.

Introduction: The Quinazoline Scaffold and Kinase Inhibition

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically approved drugs, particularly in oncology.[1][2] Derivatives of this scaffold have been shown to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6] Their success is often attributed to their ability to mimic the adenine region of ATP, making them competitive inhibitors for a broad range of protein kinases.

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is a small molecule that embodies the key structural features of the quinazoline class. Its potential as a kinase inhibitor makes it an ideal candidate for developing and validating a high-throughput screening assay. This application note will use this compound as a tool to outline a complete workflow for identifying novel inhibitors of "Kinase-X," a hypothetical kinase of interest in a drug discovery program.

The assay of choice is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. HTRF is a robust, proximity-based assay technology that is well-suited for HTS due to its low background, high sensitivity, and resistance to interference from library compounds.[4] The principles of HTRF involve the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule, which only occurs when they are in close proximity.[4][7]

HTRF Assay Principle for Kinase-X Activity

The HTRF assay for Kinase-X is designed to measure the phosphorylation of a specific substrate peptide. The assay components include:

  • Kinase-X: The enzyme of interest.

  • Substrate Peptide: A peptide containing a phosphorylation site recognized by Kinase-X. This peptide is typically biotinylated.

  • ATP: The phosphate donor for the kinase reaction.

  • Anti-phospho-peptide Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate peptide. This antibody is labeled with a Europium cryptate (the HTRF donor).

  • Streptavidin-XL665: Streptavidin conjugated to the fluorophore XL665 (the HTRF acceptor). Streptavidin has a high affinity for biotin.

In the absence of a Kinase-X inhibitor, the enzyme will phosphorylate the biotinylated substrate peptide. This allows for the formation of a complex between the Europium-labeled antibody (binding to the phospho-group) and the Streptavidin-XL665 (binding to the biotin). This brings the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. When an inhibitor, such as 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, is present, it will block the activity of Kinase-X, preventing substrate phosphorylation. This disrupts the formation of the antibody-substrate-streptavidin complex, leading to a decrease in the HTRF signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.[4][8]

HTRF_Kinase_Assay cluster_0 Inhibited Reaction cluster_1 Active Reaction Kinase-X_I Kinase-X No_Phosphorylation No Phosphorylation Kinase-X_I->No_Phosphorylation Inhibitor 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid Inhibitor->Kinase-X_I binds Substrate_I Biotinylated Substrate Substrate_I->No_Phosphorylation ATP_I ATP ATP_I->No_Phosphorylation Low_HTRF Low HTRF Signal No_Phosphorylation->Low_HTRF Ab-Eu_I Anti-phospho Ab-Eu Ab-Eu_I->Low_HTRF SA-XL665_I SA-XL665 SA-XL665_I->Low_HTRF Kinase-X_A Kinase-X Phosphorylated_Substrate Phosphorylated Biotinylated Substrate Kinase-X_A->Phosphorylated_Substrate Substrate_A Biotinylated Substrate Substrate_A->Phosphorylated_Substrate ATP_A ATP ATP_A->Phosphorylated_Substrate High_HTRF High HTRF Signal Phosphorylated_Substrate->High_HTRF Ab-Eu_A Anti-phospho Ab-Eu Ab-Eu_A->High_HTRF SA-XL665_A SA-XL665 SA-XL665_A->High_HTRF

Caption: HTRF Kinase Assay Principle.

Materials and Methods

Reagents
  • Kinase-X (recombinant, purified)

  • Biotinylated Kinase-X substrate peptide

  • ATP

  • Anti-phospho-Kinase-X substrate antibody, Europium cryptate-labeled

  • Streptavidin-XL665

  • 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid (or other control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 0.01% Tween-20)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 384-well low-volume white microplates

Equipment
  • HTRF-compatible microplate reader

  • Acoustic liquid handler or multi-channel pipette

  • Plate shaker

  • Centrifuge with plate rotor

Experimental Protocol

This protocol is designed for a 384-well plate format. All reagent additions should be performed with appropriate liquid handling systems to ensure accuracy and consistency.

HTS_Workflow Start Start Compound_Plating 1. Compound Plating: Dispense test compounds and controls (DMSO for negative, known inhibitor for positive) into a 384-well plate. Start->Compound_Plating Enzyme_Addition 2. Enzyme Addition: Add Kinase-X solution to all wells. Compound_Plating->Enzyme_Addition Incubation_1 3. Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. Enzyme_Addition->Incubation_1 Substrate_ATP_Addition 4. Reaction Initiation: Add a mixture of biotinylated substrate and ATP to all wells to start the reaction. Incubation_1->Substrate_ATP_Addition Incubation_2 5. Kinase Reaction: Incubate for 60 minutes at room temperature. Substrate_ATP_Addition->Incubation_2 Detection_Reagent_Addition 6. Reaction Termination & Detection: Add a mixture of anti-phospho antibody-Eu and SA-XL665 to stop the reaction and initiate the detection process. Incubation_2->Detection_Reagent_Addition Incubation_3 7. Detection Incubation: Incubate for 60 minutes at room temperature, protected from light. Detection_Reagent_Addition->Incubation_3 Read_Plate 8. Plate Reading: Read the plate on an HTRF-compatible reader (Ex: 320 nm, Em: 620 nm and 665 nm). Incubation_3->Read_Plate Data_Analysis 9. Data Analysis: Calculate HTRF ratio, Z' factor, and % inhibition. Determine IC50 values for hits. Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare a serial dilution of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid and any test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For negative controls (maximum signal), dispense 50 nL of DMSO.

    • For positive controls (minimum signal), dispense 50 nL of a known, potent Kinase-X inhibitor at a concentration that gives maximal inhibition.

  • Enzyme Addition:

    • Prepare a solution of Kinase-X in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the Kinase-X solution to each well of the compound plate.

  • Compound-Enzyme Incubation:

    • Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for the binding of inhibitors to the kinase.

  • Reaction Initiation:

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP in assay buffer. The concentration of ATP should be at or near the Km for Kinase-X to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final assay volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare a 2X solution of the anti-phospho antibody-Eu and Streptavidin-XL665 in detection buffer (assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction).

    • Add 10 µL of the detection reagent mixture to each well. The final volume is now 20 µL.

  • Detection Incubation:

    • Seal the plate and centrifuge briefly.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible plate reader. Set the excitation wavelength to 320 nm and measure the emission at 620 nm (Europium reference) and 665 nm (FRET signal).

Data Analysis and Interpretation

HTRF Ratio Calculation

The HTRF ratio is calculated for each well using the following formula:

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][10] It is calculated using the signals from the positive and negative controls.

Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive controls (minimum signal).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative controls (maximum signal).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable for screening
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[10][11]

Hit Identification and IC₅₀ Determination

For each test compound, the percent inhibition is calculated as follows:

% Inhibition = [ 1 - ( (HTRF_sample - Mean_pos) / (Mean_neg - Mean_pos) ) ] x 100

Compounds that show a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

For hit compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a four-parameter logistic equation.[12][13][14] The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%.[12][14]

CompoundConcentration (µM)HTRF Ratio% Inhibition
DMSO (Negative Control)-250000
Control Inhibitor (Positive Control)105000100
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid0.12200015
0.31800035
11300060
3800085
10550097.5

Conclusion

This application note details a robust and reliable HTRF-based high-throughput screening assay for the identification and characterization of inhibitors of Kinase-X, using 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid as a representative quinazoline-based compound. The described protocol is readily adaptable to other kinase targets and can be integrated into larger drug discovery campaigns.[15][16][17] The combination of a well-validated assay and a focused compound library provides a powerful platform for the discovery of novel therapeutic agents.

References

Sources

Application

Application Note: Process Optimization and Scale-Up Synthesis of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

Introduction and Strategic Overview The quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors (e.g., EGFR and VEGFR targets). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors (e.g., EGFR and VEGFR targets). The compound 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid represents a critical, high-value functionalized intermediate. It combines the rigid, heteroaromatic quinazoline core with a conformationally flexible piperidine-4-carboxylic acid (isonipecotic acid) moiety, providing an ideal vector for further derivatization via amide coupling or cross-coupling at the C6-bromide.

This application note details a robust, scalable, and self-validating protocol for the synthesis of this intermediate, transitioning from discovery-scale methodologies to a process-friendly workflow suitable for kilogram-scale manufacturing.

Mechanistic Insights and Causality

The formation of the C–N bond between the quinazoline core and the piperidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Regioselectivity and Electrophilicity: The C4 position of the quinazoline ring is highly electrophilic due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring. In substrates with multiple leaving groups (e.g., 2,4-dichloroquinazolines), substitution at C4 is kinetically favored over C2, allowing for regioselective amination under mild conditions[1]. In our specific substrate, 6-bromo-4-chloroquinazoline, the C4-chloride is the exclusive leaving group for this pathway.

The Threat of Competitive Hydrolysis: A critical failure point in quinazoline SNAr reactions is the competitive hydrolysis of the highly reactive C4-chloro group. If water is present in the reaction mixture, especially under basic conditions, the substrate rapidly hydrolyzes to form the thermodynamically stable 6-bromoquinazolin-4(3H)-one[1]. Therefore, strict anhydrous conditions and the use of non-nucleophilic, anhydrous bases are mandatory during the initial reaction phase.

Solvent Effects on the Reacting Pair: The choice of solvent dramatically impacts the reaction kinetics. While polar aprotic solvents (like DMF) are common in discovery chemistry, specific protic solvents or mixtures can activate the electrophile via hydrogen bonding (electrophilic solvation), making the C4 position even more susceptible to nucleophilic attack[2]. For process scale-up, we leverage this by utilizing anhydrous isopropanol (IPA), which provides a volume-efficient SNAr approach while avoiding the toxicity and high-boiling point issues associated with DMF[3].

Process Optimization Data

To establish a scalable route, several reaction parameters were evaluated. The goal was to maximize yield and purity while minimizing the Environmental Factor (E-factor) and avoiding complex chromatographic purification.

Table 1: Evaluation of SNAr Reaction Conditions (100 mmol scale)

Solvent (Vol)Base (Equiv)Temp (°C)Time (h)Conversion (%)Purity (HPLC %)Isolated Yield (%)Workup Method
DMF (10V)K₂CO₃ (2.5)8012>9992.578Aqueous extraction, column
THF (10V)DIPEA (2.0)65248594.071Concentration, trituration
IPA (8V) DIPEA (2.0) 82 8 >99 98.5 91 Direct precipitation
EtOH (8V)Et₃N (2.0)78109595.284Direct precipitation

Reaction Workflow Visualization

G Start 6-Bromo-4-chloroquinazoline + Isonipecotic Acid Reaction SNAr Reaction (Isopropanol, DIPEA, 82°C) Start->Reaction IPC In-Process Control (HPLC) Target: < 1% Starting Material Reaction->IPC IPC->Reaction Fail (Continue) Workup Controlled Precipitation (Water Anti-solvent) IPC->Workup Pass Isolation Filtration & Vacuum Drying Workup->Isolation Product 1-(6-Bromoquinazolin-4-yl) piperidine-4-carboxylic Acid Isolation->Product

Scale-up workflow for the SNAr synthesis and isolation of the target quinazoline.

Detailed Experimental Protocol (500g Scale Simulation)

Self-Validating Principle: This protocol utilizes In-Process Controls (IPC) to dictate phase progression, ensuring that the reaction does not proceed to workup until kinetic endpoints are analytically verified.

Materials Required:
  • 6-Bromo-4-chloroquinazoline (Limiting Reagent, 1.0 equiv, 500 g)

  • Piperidine-4-carboxylic acid (Isonipecotic acid) (1.05 equiv, 278 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 715 mL)

  • Anhydrous Isopropanol (IPA) (8.0 Volumes, 4.0 L)

  • Purified Water (Anti-solvent, 12.0 Volumes, 6.0 L)

Step-by-Step Methodology:
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes to ensure an inert atmosphere. Ensure the reactor is completely dry to prevent premature hydrolysis of the starting material[1].

  • Reagent Charging: Charge the reactor with 6-bromo-4-chloroquinazoline (500 g) and anhydrous IPA (4.0 L). Begin agitation at 150 RPM.

  • Amine Addition: Add piperidine-4-carboxylic acid (278 g) to the suspension in one portion.

  • Base Addition (Exotherm Control): Add DIPEA (715 mL) dropwise via an addition funnel over 30 minutes. Causality: While SNAr reactions can be exothermic, the slow addition of the base controls the deprotonation of the isonipecotic acid and the subsequent nucleophilic attack, maintaining the internal temperature below 35°C during addition.

  • Reaction Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 80–82°C (gentle reflux). Maintain this temperature for 8 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm).

    • Validation Criteria: The reaction is deemed complete when the 6-bromo-4-chloroquinazoline peak area is < 1.0% relative to the product peak. If > 1.0%, continue heating for 2 hours and re-sample.

  • Controlled Precipitation: Once the IPC passes, cool the reactor internal temperature to 60°C. Begin the dropwise addition of Purified Water (6.0 L) over 2 hours.

    • Causality: Water acts as an anti-solvent. Adding it at 60°C rather than room temperature promotes the growth of larger, more easily filterable crystals and prevents the oiling-out of the product.

  • Cooling and Aging: Ramp the temperature down to 5°C over 3 hours. Age the slurry at 5°C for an additional 2 hours to maximize yield.

  • Filtration and Washing: Discharge the slurry to a filter nutsche. Wash the filter cake with a cold mixture of IPA/Water (1:2, 1.5 L), followed by a final wash with cold heptane (1.0 L) to displace residual aqueous solvent and aid drying.

  • Drying: Transfer the solid to a vacuum oven. Dry at 50°C under high vacuum (< 50 mbar) for 24 hours until the loss on drying (LOD) is < 0.5%.

Expected Output: ~625 g (91% yield) of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid as an off-white to pale yellow crystalline solid. HPLC Purity: >98.5%.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl. Google Patents.
  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid precipitation issues in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of 1-(6-bromoquinazolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid .

This guide is structured to provide mechanistic causality, self-validating experimental protocols, and actionable troubleshooting matrices to ensure your high-throughput screening (HTS) and biological assays yield reproducible, artifact-free data.

PART 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid precipitate in DMSO during storage? Researchers often treat DMSO as an infallible universal solvent, but this specific compound possesses structural liabilities that make it highly sensitive to solvent conditions. The 6-bromoquinazoline core is rigid, planar, and highly lipophilic, which strongly promotes intermolecular π−π stacking[1].

While 100% anhydrous DMSO efficiently solvates this molecule, DMSO is extremely hygroscopic. When exposed to ambient humidity, it rapidly absorbs water. Empirical data demonstrates that carboxylic acids are approximately four times more likely to precipitate from wet DMSO compared to other functional groups[2]. This occurs because DMSO is a poor solvator for anions; as water disrupts the solvent's native hydrogen-bonding network, the carboxylic acid moiety dimerizes. This pushes the compound from a stable soluble state into an unstable supersaturated zone, triggering precipitation[3].

Q2: How do freeze-thaw cycles affect the stability of this specific compound? Freeze-thaw cycles do not merely subject the compound to temperature fluctuations; they act synergistically with water uptake to destroy compound solubility[3]. When a frozen DMSO stock is opened for cherry-picking, condensation introduces trace water into the vial. Upon refreezing, pure DMSO crystallizes first, which drastically increases the localized concentration of the compound in the remaining liquid phase.

This repeated cycling forces the 6-bromoquinazoline derivative out of a metastable state and into a lower-energy, highly crystalline lattice that is exceptionally difficult to redissolve[3][4]. High-concentration stocks (e.g., 10 mM to 100 mM) are particularly susceptible to this phenomenon, leading to severe liquid-handling errors and false negatives in biological data[5].

Q3: Why does precipitation occur upon dilution into aqueous assay media? This phenomenon is known as "solvent shock." When the DMSO stock is introduced to an aqueous cell culture medium, the solvent polarity shifts instantaneously. Although the piperidine-4-carboxylic acid moiety becomes ionized at physiological pH (7.4)—which generally aids aqueous solubility—the bulky, hydrophobic 6-bromoquinazoline core will rapidly aggregate if the local concentration exceeds the aqueous solubility limit[1][6]. If the stock is added directly to cold media or added too quickly without vigorous agitation, localized supersaturation triggers irreversible micro-precipitation[6].

PART 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a solution is homogeneous simply because it appears clear to the naked eye.

Protocol A: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent water uptake and eliminate freeze-thaw induced crystallization.

  • Solvent Selection: Use only fresh, commercially sealed anhydrous DMSO (≤0.005% water). Do not use older bottles that have been repeatedly opened to the atmosphere[7].

  • Dissolution: Weigh the compound and add anhydrous DMSO to achieve a sub-maximal concentration (e.g., 10 mM instead of 50 mM) to avoid resting in the metastable supersaturated zone[5].

  • Agitation: Vortex the solution for 60 seconds. If dissolution is slow, gently warm the tube in a 37°C water bath and apply ultrasonic bath sonication for 5 minutes[7].

  • Validation Step (Centrifugation): Centrifuge the preparation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Causality: Micro-particulates invisible to the naked eye will form a microscopic pellet. If a pellet is present, the compound is not fully dissolved.

  • Aliquoting: Divide the validated clear solution into single-use aliquots in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C or -80°C[4][7]. Never subject these aliquots to more than one freeze-thaw cycle.

Protocol B: Resolubilization and Aqueous Media Dilution

Objective: Rescue precipitated stocks and prevent solvent shock during assay preparation.

  • Inspection & Rescue: Thaw the single-use aliquot at room temperature. Visually inspect for crystalline needles. If precipitate is present, heat the tightly capped tube to 37°C and sonicate until completely clear[7].

  • Media Preparation: Pre-warm the required volume of aqueous cell culture medium to 37°C. Causality: Warm media increases the kinetic solubility limit and prevents instantaneous hydrophobic collapse[6].

  • Dilution: While vigorously vortexing or swirling the pre-warmed media, add the DMSO stock drop-wise directly into the center of the vortex. Ensure the final DMSO concentration remains ≤ 0.5%[6].

  • Validation Step (Light Scattering): Before applying the dosed media to your cells, measure the absorbance of an aliquot at 600 nm (OD600) against a blank of media + pure DMSO. Causality: Soluble compounds do not absorb at 600 nm; any elevated baseline indicates light scattering from sub-visible micro-precipitates[3].

PART 3: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Parameters & Solubility Impact
Structural FeaturePhysicochemical PropertyImpact on DMSO / Aqueous Solubility
6-Bromoquinazoline Core High Lipophilicity (clogP), PlanarityPromotes π−π stacking; drives hydrophobic collapse in aqueous media[1].
Piperidine Ring Conformational FlexibilityModerates crystallization energy, but constrained by the rigid quinazoline attachment.
Carboxylic Acid Hydrogen Bond Donor/AcceptorHighly sensitive to wet DMSO; dimerizes when water disrupts DMSO solvation[2].
Table 2: Troubleshooting Matrix
Symptom / IssuePrimary CauseActionable Solution
Cloudy DMSO stock after -20°C storage Water uptake and freeze-thaw synergy[3].Discard if possible. To rescue, heat to 37°C and sonicate[7]. Switch to single-use aliquots[4].
Precipitate forms upon addition to media Localized supersaturation (Solvent shock)[6].Pre-warm media to 37°C. Add DMSO stock drop-wise under vigorous vortexing[6].
Inconsistent biological assay data Invisible micro-precipitation causing false negatives[5].Implement the OD600 Light Scattering Validation Step prior to dosing plates[3].

PART 4: Process Visualizations

Diagram 1: Mechanism of Precipitation in Wet DMSO

The following diagram illustrates the causality behind compound failure during improper storage.

PrecipitationMechanism A Anhydrous DMSO Stock (Metastable) B Environmental Exposure (Humidity) A->B D Freeze-Thaw Cycles A->D C Water Uptake (Wet DMSO) B->C E Carboxylic Acid Dimerization & Poor Anion Solvation C->E D->C Synergistic Effect F Unstable Supersaturated Zone (Crystallization) E->F

Caption: Mechanism of carboxylic acid precipitation in DMSO via water uptake and freeze-thaw synergy.

Diagram 2: Optimal Solubilization Workflow

This workflow maps the self-validating steps required to ensure accurate dosing.

RescueWorkflow A Precipitated Stock B Heat to 37°C & Sonicate A->B C Clear Stock Solution B->C D Single-Use Aliquots C->D E Dropwise Addition to Pre-warmed Media D->E F Assay-Ready Solution E->F

Caption: Workflow for resolubilizing DMSO stocks and preventing aqueous media precipitation.

Sources

Optimization

Technical Support Center: Mass Spectrometry Fragmentation Optimization for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

Welcome to the technical support guide for the mass spectrometric analysis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometric analysis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are working on the structural characterization and quantification of this molecule using tandem mass spectrometry (MS/MS). Here, we provide in-depth, field-proven insights into fragmentation behavior, optimization strategies, and troubleshooting common issues, moving beyond simple protocols to explain the underlying principles of your experimental choices.

Understanding the Molecule: Predicted Fragmentation Pathways

The fragmentation of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is governed by its distinct structural motifs: the quinazoline core, the piperidine ring, the carboxylic acid group, and the bromine atom. Understanding the likely cleavage points is the first step in optimizing your MS/MS method. The structure predominantly controls the fragmentation behavior.[1]

  • Ionization: Due to the presence of a basic piperidine nitrogen and an acidic carboxylic acid group, this molecule can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Positive mode is often preferred for piperidine-containing compounds due to the high proton affinity of the nitrogen atom.[2] However, negative ion mode can be highly selective for detecting the bromide fragment.[3][4]

  • Key Fragmentation Zones:

    • Piperidine Ring: Prone to α-cleavage adjacent to the nitrogen, ring-opening, or loss of the entire piperidine-4-carboxylic acid moiety.[2][5]

    • Carboxylic Acid Group: Can easily lose water (-H₂O) or carbon dioxide (-CO₂), especially after initial ring fragmentation.

    • Quinazoline Core: Generally stable, but can undergo ring cleavage under higher collision energy.[6]

    • Carbon-Bromine Bond: Cleavage of this bond results in the characteristic bromide ion (Br⁻) at m/z 79 and 81 in negative ion mode, which is a key diagnostic marker.[7][8] The near 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br is a powerful confirmation tool.[3][9]

G cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Primary Fragments Precursor 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid [M+H]⁺ m/z 350/352 F1 Loss of Piperidine Carboxylic Acid [C8H4BrN2]⁺ m/z 207/209 Precursor->F1 - C6H10NO2 F2 Loss of COOH [C14H14BrN4]⁺ m/z 305/307 Precursor->F2 - COOH F3 Loss of Bromine [C14H15N4O2]⁺ m/z 271 Precursor->F3 - Br• F4 Piperidine Carboxylic Acid Fragment [C6H10NO2]⁺ m/z 130 Precursor->F4 Cleavage at Quinazoline

Caption: Predicted fragmentation of the protonated precursor ion.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the fragmentation optimization process.

Q1: I'm not seeing my precursor ion ([M+H]⁺ or [M-H]⁻). What should I check first?

A1: The absence of a clear precursor ion often points to excessive "in-source" fragmentation or poor ionization.

  • Cause: Your cone voltage (also known as fragmentor or nozzle potential) is likely set too high. High cone voltages can induce fragmentation within the ion source before the precursor ion even reaches the mass analyzer.[10]

  • Solution: Systematically reduce the cone voltage. Start with a low value (e.g., 20-30 V) and gradually increase it while monitoring the precursor ion intensity. The optimal voltage will be the one that maximizes the precursor signal without causing significant fragmentation. Also, ensure your mobile phase is compatible; additives like formic acid (0.1%) can aid protonation in positive mode, while trace amounts of ammonia can aid deprotonation in negative mode.

Q2: I have a stable precursor ion, but I'm getting very poor fragmentation in my MS/MS scan. What's the problem?

A2: This is a classic symptom of insufficient collision energy. Collision-Induced Dissociation (CID) requires the precursor ion to collide with neutral gas molecules (like argon or nitrogen) with enough energy to break bonds.[11]

  • Cause: The collision energy (CE) setting is too low for your molecule's stability.[12] The quinazoline ring system is relatively stable and may require a higher energy input to induce fragmentation.

  • Solution: You must perform a collision energy optimization experiment. Infuse a standard solution of your analyte and acquire product ion spectra while ramping the collision energy. For a molecule of this mass (~351 Da), a typical starting range would be 10-50 eV. Observe which energy value produces the most informative spectrum with a good distribution of fragment ions.

Q3: My MS/MS spectrum is a mess of tiny, low m/z peaks and my precursor is gone. What happened?

A3: This indicates that your collision energy is too high, causing excessive fragmentation. Instead of controlled, diagnostic bond cleavages, the molecule is being shattered into many small, uninformative pieces.

  • Cause: Excessive collision energy provides so much internal energy that multiple bonds break simultaneously or in rapid succession.[13]

  • Solution: Reduce the collision energy. Refer to your collision energy optimization data (from A2) and select a lower value. The goal of MS/MS for structural elucidation is not to obliterate the precursor ion, but to generate a few, stable, and diagnostic product ions. A good starting point is the energy at which the precursor ion intensity has dropped to about 25-50% of its original value.[14]

Q4: Should I use positive or negative ion mode for this analysis?

A4: The optimal mode depends on your analytical goals.

  • Positive Ion Mode ([M+H]⁺): This is generally recommended for generating a rich fragmentation spectrum for structural confirmation. The proton will likely reside on the highly basic piperidine nitrogen, initiating characteristic fragmentation pathways around that ring.[2] You will observe fragments related to the quinazoline core and losses from the piperidine moiety.

  • Negative Ion Mode ([M-H]⁻): This mode is exceptionally useful for selectively detecting and confirming the presence of the brominated compound. Deprotonation will occur at the carboxylic acid. A key fragmentation pathway in negative mode is the loss of the bromide ion (Br⁻), which gives two intense and easily identifiable peaks at m/z 79 and 81 .[3][4] This can be used for highly selective screening of brominated compounds.[4]

Q5: I see two prominent peaks at m/z 207 and 209 in positive mode. What are they?

A5: This is the isotopic signature of the brominated quinazoline fragment. The most likely fragmentation pathway is the cleavage of the C-N bond between the quinazoline and piperidine rings. This results in the loss of the piperidine-4-carboxylic acid group as a neutral molecule, leaving behind the protonated 6-bromoquinazoline fragment. Because bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units with similar intensity.[8][9] This is a strong confirmation of your compound's structure.

Troubleshooting Guide
Symptom Possible Cause Recommended Solution
No Signal or Very Low Intensity 1. Poor ionization efficiency. 2. Incorrect ion mode selected. 3. Instrument contamination or spray instability.[15]1. Optimize mobile phase (add 0.1% formic acid for pos. mode). Optimize source parameters (sprayer voltage, gas flow, temperature).[16] 2. Switch between positive and negative ion modes to find the most sensitive. 3. Clean the ion source. Check for stable spray.
Unstable Signal / High Noise 1. Incompatible mobile phase (high salt concentration). 2. Leaks in the LC or MS system.[15] 3. Suboptimal source gas flow or temperature.[16]1. Use volatile buffers (e.g., ammonium formate) and high-purity solvents. Avoid non-volatile salts like phosphate. 2. Perform a leak check on all fittings. 3. Re-optimize nebulizer and drying gas flows and temperatures.
Poor Fragmentation Efficiency 1. Collision energy (CE) is too low. 2. Collision gas pressure is too low.1. Perform a CE optimization experiment as detailed in the protocol below. 2. Check instrument settings for collision cell pressure; ensure it is within the manufacturer's recommended range.
Precursor Ion Absent in MS/MS 1. Collision energy is far too high. 2. Incorrect precursor m/z selected (isotopic peak).1. Drastically reduce collision energy. 2. Ensure you have selected the monoisotopic peak of the precursor ion cluster for fragmentation. For this molecule, that is m/z 350 in positive mode ([C₁₄H₁₅⁷⁹BrN₄O₂]⁺).
Non-reproducible Fragment Ratios 1. Unstable source conditions. 2. Fluctuating collision cell pressure. 3. The molecule has multiple protonation sites leading to different fragmentation pathways.[1]1. Allow the instrument to stabilize fully before analysis. 2. Ensure a stable supply of collision gas. 3. This is an inherent property; focus on optimizing for the most stable and intense fragments for quantification.
Experimental Protocol: Collision Energy Optimization

This protocol provides a systematic approach to finding the optimal collision energy for generating a reproducible and informative product ion spectrum.

Objective: To determine the collision energy (CE) value that produces the optimal fragmentation pattern for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid for either structural confirmation or quantitative analysis (MRM).

Materials:

  • A stock solution of the analyte at a known concentration (e.g., 1 µg/mL).

  • A suitable infusion solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • A syringe pump and a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Workflow:

Caption: Workflow for Collision Energy (CE) optimization.

Step-by-Step Procedure:

  • Instrument Setup:

    • Prepare the analyte solution in the infusion solvent.

    • Set up the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) directly to the mass spectrometer's ion source.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and strong signal for the analyte.

  • Precursor Ion Identification (MS1 Scan):

    • Operate the mass spectrometer in MS1 full scan mode (e.g., scanning m/z 100-500).

    • Confirm the presence of the protonated molecule, [M+H]⁺, at m/z 350.0 and 352.0 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Note the intensity of the monoisotopic peak (m/z 350.0).

  • Product Ion Scan Setup (MS/MS):

    • Switch the instrument to Product Ion Scan (or MS/MS) mode.

    • Enter the m/z of the monoisotopic precursor ion (350.0) into the precursor selection settings.

    • Set a wide product ion scan range (e.g., m/z 50-360).

  • Collision Energy Ramp:

    • Set the initial collision energy to a low value (e.g., 5 eV). Acquire a spectrum.

    • Increase the collision energy in discrete steps (e.g., 2 or 5 eV increments) up to a high value (e.g., 60 eV).

    • Acquire a full product ion spectrum at each collision energy step.

  • Data Analysis and Selection:

    • Review the series of spectra obtained. Create a graph plotting the intensity of the precursor ion and key fragment ions as a function of collision energy.

    • For Structural Elucidation: Look for the CE value that provides a good balance of several fragment ions, giving the richest possible spectrum for structural confirmation.

    • For Quantitative Analysis (MRM): Identify the two or three most intense and stable fragment ions. Find the specific CE value that maximizes the intensity for each of these fragments. You may need to use a different optimal CE for each MRM transition.

References
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation, Taylor & Francis Online, [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes, Oriental Journal of Chemistry, [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?, ResearchGate, [Link]

  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety, National Center for Biotechnology Information (PMC), [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation, ResearchGate, [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries, National Center for Biotechnology Information (PMC), [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers, ACS Publications, [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches, University of Southampton ePrints, [Link]

  • Collision-induced dissociation, Wikipedia, [Link]

  • Fragmentation in Mass Spectrometry, Save My Exams, [Link]

  • Highly Improved Electrospray Ionization-Mass Spectrometry Detection of G-Quadruplex-Folded Oligonucleotides and Their Complexes with Small Molecules, National Center for Biotechnology Information (PMC), [Link]

  • Small Molecules Analysis: Enhanced Sensitivity and Robustness Using a Microflow LC and Nanospray MS Platform, Newomics, [Link]

  • CH3Br mass spectrum of bromomethane, Doc Brown's Chemistry, [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety, ResearchGate, [Link]

  • CE50: quantifying collision induced dissociation energy for small molecule characterization and identification, PubMed, [Link]

  • May the Best Molecule Win: Competition ESI Mass Spectrometry, National Center for Biotechnology Information (PMC), [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications, Wiley Online Library, [Link]

  • The “ETD-like” Fragmentation of Small Molecules, Pragolab, [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries, ACS Publications, [Link]

  • Effect of collision energy on the fragmentation pattern, ResearchGate, [Link]

  • Suppression of Fragmentation in Mass Spectrometry, ACS Publications, [Link]

  • 10 Tips for Electrospray Ionisation LC-MS, Element Lab Solutions, [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong, Agilent Technologies, [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters, PubMed, [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold, Royal Society of Chemistry, [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases, National Center for Biotechnology Information (PMC), [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review, Elsevier, [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids, National Center for Biotechnology Information (PMC), [Link]

  • Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts, [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer, ACS Publications, [Link]

  • Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale, SpringerLink, [Link]

  • Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry, PubMed, [Link]

  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry, SpringerLink, [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives, RACO (Revistes Catalanes amb Accés Obert), [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass, Scielo, [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS), Royal Society of Chemistry, [Link]

  • 4-(6,7-Dimethoxy-quinazolin-4-yl)-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide, PubChem @ NIH, [Link]

  • Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques, Frontiers, [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond EGFR: A Comparative Guide to 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid vs. Traditional Quinazoline Inhibitors

The quinazoline scaffold is one of the most privileged structures in modern kinase drug discovery. Historically, 4-anilinoquinazolines like gefitinib and erlotinib revolutionized the treatment of epidermal growth factor...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is one of the most privileged structures in modern kinase drug discovery. Historically, 4-anilinoquinazolines like gefitinib and erlotinib revolutionized the treatment of epidermal growth factor receptor (EGFR)-mutant cancers. However, as resistance mechanisms evolve and the therapeutic focus shifts toward difficult-to-target kinases (such as PI3Kδ, AKT, and DYRK1A), the rigid 4-anilino core has shown limitations.

Enter 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid (BQPA) . Rather than acting as a standalone drug, BQPA is a highly functionalized, versatile building block. By replacing the flat aniline ring with a flexible, sp3-hybridized piperidine, BQPA provides a structural paradigm shift. This guide objectively compares the physicochemical properties, target spectrums, and experimental validation workflows of BQPA-derived inhibitors against traditional quinazoline-based therapies.

Structural and Mechanistic Divergence

The fundamental difference between traditional quinazoline inhibitors and BQPA derivatives lies in their spatial geometry and synthetic vectors.

The 4-Anilinoquinazoline Paradigm (Gefitinib / Erlotinib)

First-generation EGFR inhibitors rely on an aniline group at the C4 position of the quinazoline core1[1].

  • Binding Mode: The flat, sp2-hybridized aniline penetrates deep into the hydrophobic selectivity pocket of the EGFR ATP-binding site.

  • Functionalization: The C6 and C7 positions are typically functionalized with solubilizing ether chains (e.g., the morpholinopropyl group in gefitinib) that point outward into the solvent-exposed region.

The 4-Piperidinoquinazoline Paradigm (BQPA)

BQPA replaces the aniline with a piperidine-4-carboxylic acid, radically altering the molecule's behavior2[2].

  • Increased Fsp3 Character: The 3D nature of the piperidine ring improves aqueous solubility and alters the kinase selectivity profile away from EGFR, allowing the targeting of kinases like DYRK1A and AKT3[3].

  • PROTAC Exit Vector: The carboxylic acid acts as a synthetically tractable handle. It provides an optimal exit vector for attaching flexible linkers (PEG or alkyl chains) to recruit E3 ligases (like CRBN or VHL) without causing steric clashes in the kinase hinge region[2].

  • Divergent Halogen Handle: The bromine atom at C6 allows for late-stage Suzuki-Miyaura cross-coupling. This enables researchers to install diverse hinge-binding motifs tailored to specific targets[3].

Comparative Data: Target Spectrum and Kinetics

To objectively evaluate the performance of these scaffolds, we must look at their pharmacological profiles. While gefitinib and erlotinib are potent, reversible inhibitors of EGFR, BQPA serves as the core for highly selective covalent degraders (PROTACs) and novel reversible inhibitors.

Table 1: Structural and Modality Comparison
Scaffold TypeRepresentative CompoundPrimary TargetC4 SubstitutionC6 SubstitutionTherapeutic Modality
4-Anilinoquinazoline Gefitinib / ErlotinibEGFRAniline (sp2, rigid)Ether chainsReversible Inhibitor
4-Piperidinoquinazoline BQPA-PROTAC (e.g., B14)PI3KδPiperidine (sp3, flexible)Bromo / Cross-coupled motifCovalent Degrader
4-Piperidinoquinazoline ZJCK-6-46 AnalogueDYRK1APiperidine (sp3, flexible)Pyrrolo[2,3-b]pyridineReversible Inhibitor
Table 2: Physicochemical & Kinetic Profiles
CompoundTargetIC50 (nM)cLogPMechanism of Action
Gefitinib EGFR (WT)~15.53.2ATP-competitive[1]
Erlotinib EGFR (WT)~2.02.9ATP-competitive[1]
BQPA-derived B14 PI3Kδ0.27N/AIrreversible binding (Lys779) + Degradation[2]
BQPA-derived Cmpd 3 DYRK1A~45.02.1ATP-competitive[3]

Experimental Methodologies: Self-Validating Systems

As a drug development professional, executing protocols that inherently validate their own mechanisms is critical. Below are the field-proven methodologies for evaluating BQPA-derived compounds, complete with the causality behind each experimental choice.

Protocol A: In Vitro Kinase Activity (ADP-Glo Assay)

Purpose: To quantify the direct inhibitory potency (IC50) of BQPA derivatives against targets like PI3Kδ or DYRK1A.

  • Causality: Traditional radiometric assays using[32P]-ATP generate hazardous waste and require specialized disposal. The ADP-Glo assay measures the accumulation of ADP. By enzymatically depleting unreacted ATP before the detection step, the luminescent signal becomes strictly proportional to kinase activity, eliminating false positives from background ATP[2].

  • Step 1: Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Step 2: Incubate recombinant kinase (e.g., PI3Kδ) with varying concentrations of the BQPA-derivative for 30 minutes at room temperature to allow for binding (or covalent adduction).

  • Step 3: Initiate the reaction by adding ultra-pure ATP and the specific lipid/peptide substrate. Incubate for 60 minutes.

  • Step 4: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP (40-minute incubation).

  • Step 5: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

Protocol B: Targeted Protein Degradation Validation (Western Blot)

Purpose: To prove that a BQPA-derived PROTAC actively degrades its target via the Ubiquitin-Proteasome System (UPS), rather than merely inhibiting it.

  • Causality: A reduction in target protein could theoretically be due to transcriptional suppression or off-target cytotoxicity. To validate the PROTAC mechanism, a parallel cohort must be pre-treated with MG132 (a potent proteasome inhibitor). If the degradation of the target is rescued by MG132, the mechanism is definitively validated as proteasome-dependent[2].

  • Step 1: Seed target cells (e.g., SU-DHL-6 for PI3Kδ) in 6-well plates and culture until 70% confluent.

  • Step 2: Control Cohort: Pre-treat cells with 10 µM MG132 for 2 hours prior to PROTAC exposure. Test Cohort: Vehicle pre-treatment.

  • Step 3: Dose both cohorts with the BQPA-PROTAC (e.g., 10 nM to 1 µM) for 24 hours.

  • Step 4: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 5: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-PI3Kδ and anti-GAPDH (loading control) antibodies. Quantify band intensity to confirm MG132 rescue.

Pathway and Workflow Visualizations

Signaling_Pathways EGFR EGFR (Targeted by Gefitinib) PI3K PI3Kδ (Targeted by BQPA-PROTACs) EGFR->PI3K Activates AKT AKT (Targeted by BQPA-Derivatives) PI3K->AKT PIP3 Generation Proliferation Tumor Proliferation AKT->Proliferation Promotes Survival DYRK1A DYRK1A (Targeted by BQPA-Derivatives) Tau Tau Phosphorylation DYRK1A->Tau Drives Alzheimer's Pathology

Fig 1. Divergent signaling pathways targeted by standard quinazolines vs BQPA derivatives.

Experimental_Workflow N1 1. Scaffold Synthesis (BQPA Intermediate) N2 2. Linker Attachment (via Carboxylic Acid) N1->N2 N3 3. Kinase Assay (ADP-Glo Readout) N2->N3 N4 4. Degradation Assay (Western Blot + MG132) N3->N4

Fig 2. Self-validating experimental workflow for evaluating BQPA-derived PROTAC degraders.

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Comparative

A Comparative Guide to Analytical Reference Standards for the LC-MS/MS Analysis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

In the landscape of pharmaceutical development, the precision and reliability of analytical data are paramount. For potent, targeted molecules like quinazoline derivatives, Liquid Chromatography with tandem Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precision and reliability of analytical data are paramount. For potent, targeted molecules like quinazoline derivatives, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantification due to its unparalleled sensitivity and selectivity.[1][2] However, the integrity of any LC-MS/MS-based method is fundamentally anchored to the quality of the analytical reference standard used.

This guide provides an in-depth technical comparison of analytical reference standards for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid , a representative small molecule of the quinazoline class, which is significant in medicinal chemistry.[3] We will explore a robust LC-MS/MS methodology and compare the performance implications of using a highly certified reference material versus a well-characterized in-house standard.

The Central Role of the Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In regulated bioanalysis, its quality is non-negotiable. The use of a substandard reference material can invalidate an entire study, leading to costly delays and compromised data. Key validation parameters such as accuracy, precision, and linearity are directly assessed against the known purity and concentration of the reference standard.[4][5] Therefore, the choice of standard is a critical first step in establishing a reliable analytical method.

Proposed LC-MS/MS Analytical Method

Developing a robust method requires a systematic approach, starting with the physicochemical properties of the analyte.[6] 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid is a heterocyclic compound amenable to positive ion electrospray ionization (ESI+). The following method is designed for its sensitive quantification in a biological matrix like human plasma.

1. Chromatographic Conditions

The goal of the liquid chromatography step is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference.[1]

  • LC System: UPLC/UHPLC system for high-throughput workflows.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point, offering excellent retention for moderately polar compounds.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the analyte, enhancing ESI+ response.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure efficient elution and cleaning of the column.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions

The mass spectrometer is set up for high-sensitivity detection using Multiple Reaction Monitoring (MRM).

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte (Precursor → Product): To be determined by infusing a standard solution. For a molecule with a monoisotopic mass of ~351.05 Da (for the bromine-79 isotope), one would look for the [M+H]⁺ ion at m/z 352.06. A plausible fragmentation could involve the loss of the carboxylic acid group or fragmentation of the piperidine ring. Let's hypothesize a transition of 352.1 → 229.0 .

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

The overall analytical workflow, from sample preparation to data analysis, is a critical sequence of events.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Plasma Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Prep->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Inject Inject into UPLC Super->Inject Column C18 Column Separation Inject->Column Ionize Electrospray Ionization (ESI+) Column->Ionize Detect MRM Detection (QqQ-MS) Ionize->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Report Generate Report Quant->Report

Caption: High-level workflow for bioanalytical LC-MS/MS.

Comparison of Reference Standard Alternatives

In drug development, a laboratory might choose between a commercially available Certified Reference Material (CRM) or an in-house synthesized standard. The choice has significant implications for method validation and data integrity.[7][8]

  • Alternative A: Certified Reference Material (CRM). This standard is produced by an accredited body (e.g., under ISO 17034) and is accompanied by a comprehensive Certificate of Analysis (CoA).[8] The CoA details the characterization (NMR, MS for identity), purity assessment (e.g., mass balance approach), and provides a certified concentration with an uncertainty value.

  • Alternative B: In-House Synthesized Standard. This material is synthesized internally or sourced from a non-accredited supplier. While its identity and purity are confirmed using internal methods (e.g., HPLC peak area percentage), it lacks the metrological traceability and rigorous characterization of a CRM.

The following diagram illustrates the decision logic for selecting an appropriate standard.

Standard_Selection start Project Phase? discovery Early Discovery / Research start->discovery Research regulated Regulated Bioanalysis (Preclinical/Clinical) start->regulated Development in_house Use In-House Standard (Purity >95% by HPLC) discovery->in_house certified Use Certified Reference Material (CRM) (ISO 17034 Accredited) regulated->certified in_house_check Sufficient for purpose? (Non-GLP) in_house->in_house_check certified_check Mandatory for GLP/GCP Compliance and Regulatory Submission certified->certified_check

Caption: Decision tree for reference standard selection.

Comparative Performance Data (Illustrative)

The table below presents hypothetical but realistic data from a method validation experiment comparing the two standards. The validation follows common industry guidelines.[9][10]

Validation Parameter Alternative A: CRM Alternative B: In-House Standard Commentary
Purity (Certified) >99.8% (Mass Balance)98.5% (HPLC Area %)The CRM's purity is rigorously determined, while the in-house value may not account for non-chromophoric impurities.
Linearity (r²) 0.99950.9971Higher linearity with the CRM suggests more accurate calibration curve preparation.
Accuracy (% Bias) Within ± 5%Within ± 12%The higher purity of the CRM leads to a more accurate quantification of QC samples.
Precision (%RSD) < 4%< 9%Lower variability is observed with the CRM, indicating greater method reproducibility.
Limit of Quantitation 0.1 ng/mL0.5 ng/mLA cleaner, more potent standard can help achieve lower detection limits.

These illustrative results highlight how the superior characterization of a CRM translates directly into a more robust and reliable analytical method. Using a standard with an inaccurately assigned purity (Alternative B) can introduce a systematic bias into all measurements.

Key Experimental Protocols

To ensure the trustworthiness of the analytical method, every protocol must be a self-validating system.[11] Below are step-by-step methodologies for core validation experiments.

Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Primary Stock Solution: Accurately weigh ~1 mg of the reference standard (CRM or In-house) and dissolve in a known volume of DMSO to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the primary stock solution with 50:50 Acetonitrile:Water to prepare a series of working solutions.

  • Spiking: Spike the working solutions into blank biological matrix (e.g., human plasma) at a 1:20 ratio (5 µL of working solution into 95 µL of plasma) to create calibration standards and QC samples at various concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC, or unknown sample, add 150 µL of the IS working solution.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Accuracy and Precision
  • Batch Composition: Prepare an analytical batch consisting of a calibration curve, blank samples, and at least six replicates of QC samples at three concentrations (Low, Medium, High).

  • Analysis: Analyze the batch using the validated LC-MS/MS method.

  • Quantification: Determine the concentrations of the QC samples using the calibration curve.

  • Calculations:

    • Accuracy: Calculate the percent bias for each QC replicate: [(Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100. The mean should be within ±15%.

    • Precision: Calculate the relative standard deviation (%RSD) of the measured concentrations for the replicates at each QC level. The %RSD should be ≤15%.

Conclusion

For the LC-MS/MS analysis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid, the choice of analytical reference standard is a foundational decision that dictates the quality of the resulting data. While an in-house synthesized standard may be adequate for early-stage research, the rigorous demands of preclinical and clinical development necessitate the use of a Certified Reference Material (CRM). A CRM, with its certified purity, comprehensive characterization, and metrological traceability, ensures the highest level of accuracy and reproducibility.[8] Investing in a high-quality reference standard is not merely a matter of best practice; it is a critical component of ensuring data integrity, meeting regulatory expectations, and ultimately, safeguarding patient safety.

References
  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC. (n.d.).
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. (n.d.).
  • Validation of clinical LC-MS/MS methods: What you need to know - Labroots. (2018, September 18).
  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025, April 19).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 17).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • Validation of Clinical LC/MS-MS Methods: What You Need to Know - SCIEX. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
  • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. (2020, April 15).
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (2025, January 31).
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
  • 7 new Ph. Eur. reference standard and 19 replacement batches released in September 2024. (2024, October 1).
  • Reference standards | Shimadzu Chemistry & Diagnostics. (n.d.).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.).
  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC. (2024, June 2).
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Synonyms - MedchemExpress.com. (n.d.).
  • Together, beyond the standard. (n.d.).

Sources

Validation

Reproducibility of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid IC50 assay results

Title: Reproducibility of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid IC50 Assay Results: A Comparative Guide Executive Summary 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is a foundational fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid IC50 Assay Results: A Comparative Guide

Executive Summary 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is a foundational fragment-based intermediate utilized in the development of highly potent kinase inhibitors, most notably targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) in the synthesis of candidates like ZJCK-6-46[1]. While it serves as a critical scaffold for anchoring into the ATP-binding cleft, researchers frequently encounter significant inter-assay variability when determining its half-maximal inhibitory concentration ( IC50​ ). As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical performance of this compound against standard alternatives, explain the causality behind assay variability, and provide a self-validating framework for ensuring reproducible IC50​ metrics.

Mechanistic Grounding: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid acts as a donor-acceptor motif that anchors into the "hinge" region of the kinase ATP-binding pocket[1]. The 4-position piperidine-carboxylic acid moiety projects into the solvent-exposed region, forming critical hydrogen bonds with residues (such as Asn244 in the DYRK1A catalytic machinery)[1]. Because this interaction is strictly ATP-competitive, the apparent IC50​ is intrinsically linked to the assay's biochemical environment.

Pathway DYRK1A DYRK1A Kinase (Active State) Tau Tau Protein (Substrate) DYRK1A->Tau Phosphorylates ATP ATP Binding (Hinge Region) ATP->DYRK1A Activates Inhibitor 1-(6-bromoquinazolin-4-yl) piperidine-4-carboxylic acid Inhibitor->DYRK1A Competitive Inhibition pTau Hyperphosphorylated Tau (Pathogenic) Tau->pTau Disease Progression

Caption: DYRK1A inhibition pathway by quinazoline derivatives preventing Tau hyperphosphorylation.

Comparative Performance Analysis

When evaluating the reproducibility of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, it must be benchmarked against established reference inhibitors. The table below synthesizes the biochemical profile of this compound compared to standard alternatives.

InhibitorTargetBiochemical IC50​ MechanismReproducibility Challenges
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid DYRK1A / Kinases~1.5 - 5.0 nM (Fragment baseline)ATP-Competitive (Hinge Binder)High pH sensitivity due to carboxylic acid; aggregation at >10 µM.
ZJCK-6-46 DYRK1A0.68 nMATP-Competitive (Optimized)Highly reproducible; optimized lipophilicity (LLE)[1].
Harmine DYRK1A~80 nMATP-Competitive (Natural Product)Off-target MAO-A inhibition; fluorescence interference in TR-FRET.
INDY DYRK1A~240 nMATP-CompetitiveModerate reproducibility; requires precise ATP Km​ matching.

The Causality of IC50 Variability

The lack of reproducibility in IC50​ values for this specific compound stems from two primary thermodynamic and physical variables:

  • ATP Competition and the Cheng-Prusoff Equation: Because the compound competes directly with ATP, the measured IC50​ is a function of the ATP concentration used in the assay and the kinase's affinity for ATP ( KmATP​ ). According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/KmATP​) ), failing to run the assay at the exact apparent KmATP​ will artificially inflate or deflate the IC50​ [2]. To ensure inter-laboratory reproducibility, the ATP concentration must equal the KmATP​ for the specific kinase batch.

  • Compound Aggregation and Solubility: The piperidine-4-carboxylic acid moiety introduces pH-dependent solubility. In standard HEPES buffers (pH 7.4), the compound is ionized, but localized pH drops or high stock concentrations in DMSO can lead to colloidal aggregation. Aggregates sequester the kinase, leading to false-positive inhibition[3]. The addition of a non-ionic detergent is mandatory to disrupt these colloids and ensure the IC50​ reflects true 1:1 stoichiometric binding.

Self-Validating Experimental Protocol for Reproducible IC50

To achieve a trustworthy and reproducible IC50​ , the assay must be designed as a self-validating system. The following protocol utilizes a luminescence-based ADP detection method (e.g., ADP-Glo) which is less susceptible to compound auto-fluorescence interference than standard TR-FRET assays[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT). Causality: The inclusion of Triton X-100 is critical to prevent the carboxylic acid-driven colloidal aggregation of the compound.

  • Compound Titration: Prepare a 10-point, 1:3 serial dilution of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v). Causality: Fluctuating DMSO concentrations alter kinase tertiary structure and compound solubility, skewing the baseline.

  • Enzyme Pre-Incubation: Add the kinase at a concentration within the linear range of the assay (typically 1-5 nM). Incubate with the compound for 15 minutes at room temperature. Causality: Allows the system to reach thermodynamic binding equilibrium before the catalytic reaction begins.

  • Reaction Initiation: Add the substrate peptide and ATP. Crucial: The ATP concentration must be exactly at the pre-determined KmATP​ for the specific kinase batch to ensure the IC50​ accurately reflects 2×Ki​ [2].

  • Detection & Validation: After 60 minutes, add the ADP detection reagents to halt the reaction and convert ADP to luminescence. Calculate the Z′ -factor using the positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z′>0.6 [4].

Workflow Prep Compound Titration (10-point, 1:3 dilution, 1% DMSO) Incubate Kinase + Inhibitor Pre-incubation (15 min) Prep->Incubate Reaction Add ATP & Substrate (Strictly at Km concentration) Incubate->Reaction Detection ADP Detection Reagent Luminescence Readout Reaction->Detection Validation Z'-Factor Calculation (Must be > 0.6 for validity) Detection->Validation

Caption: Step-by-step self-validating workflow for reproducible kinase IC50 determination.

Troubleshooting & Data Interpretation

  • Steep Hill Slopes: If the dose-response curve exhibits a Hill slope significantly greater than 1.5, it is a strong indicator of compound aggregation or non-specific enzyme denaturation rather than competitive binding. Verify the presence of 0.01% Triton X-100 in the buffer.

  • Orthogonal Confirmation: Because quinazoline derivatives can sometimes interfere with specific detection readouts, hits should be confirmed using an orthogonal assay (e.g., radiometric 33P -ATP incorporation or biophysical SPR) to ensure the IC50​ is independent of the assay format[3].

References

  • Chen, H., et al. "Discovery of ZJCK-6-46: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, 2024. URL: [Link]

  • Knight, Z. A., & Shokat, K. M. "Measuring and interpreting the selectivity of protein kinase inhibitors." Preventive Medicine / NIH PMC, 2005. URL: [Link]

  • Iversen, P. W., et al. "Assay Guidance Manual: High-Throughput Screening Assay Design and Z-Factor." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company and the National Institutes of Health. URL: [Link]

  • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays." BellBrook Labs Technical Resources. URL: [Link]

Sources

Comparative

Benchmarking 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid against FDA-approved quinazolines

Benchmarking 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid against FDA-Approved Quinazoline Kinase Inhibitors: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist in early-stage d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid against FDA-Approved Quinazoline Kinase Inhibitors: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds against established clinical benchmarks. The quinazoline core is a privileged pharmacophore, most famously recognized in FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib, erlotinib, and afatinib [1]. These clinical agents are predominantly 4-anilinoquinazolines .

However, the emergence of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid represents a critical structural paradigm shift [2]. By replacing the 4-aniline group with a 4-piperidinyl moiety, this compound diverges from classic EGFR inhibition. Instead, it serves as a highly versatile building block for novel kinase targets (such as DYRK1A) [3], thioredoxin interacting protein (TXNIP) inhibitors [4], and targeted protein degradation (PROTAC) handles. This guide objectively benchmarks this novel scaffold against FDA-approved standards, detailing the mechanistic rationale, comparative data, and self-validating experimental workflows required for its evaluation.

Part 1: Structural and Mechanistic Paradigm Shift

The Hinge-Binding Conundrum

FDA-approved quinazolines rely on the secondary amine (NH) of the 4-anilino group to act as a critical hydrogen bond donor to the hinge region of the kinase domain (specifically Met793 in EGFR) [5].

In contrast, 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid utilizes a tertiary amine linkage at the 4-position via the piperidine ring. This fundamentally abolishes the classic hinge-binding H-bond donor, drastically reducing its affinity for EGFR.

Why is this structural shift advantageous?

  • Target Repurposing & Selectivity: By intentionally breaking the EGFR binding pharmacophore, this scaffold shifts the selectivity profile away from EGFR, reducing dose-limiting off-target toxicities when designing inhibitors for alternative kinases like DYRK1A [3].

  • Synthetic Versatility: The 6-bromo substitution serves as an ideal heavy-halogen handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to extend the molecule into new hydrophobic pockets [2].

  • Solubility and Functionalization: The piperidine-4-carboxylic acid provides a highly polar, ionizable group that improves aqueous solubility (lowering cLogP). Furthermore, the carboxylic acid is a straightforward handle for amide coupling, making it an exceptional precursor for PROTAC linkers.

Signaling cluster_FDA FDA-Approved Quinazolines cluster_Novel Novel Scaffold Derivatives EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Downstream RAS / RAF / MEK / ERK EGFR->Downstream ATP ATP ATP->EGFR Binds FDA_Inhib 4-Anilinoquinazoline (Hinge-binding) FDA_Inhib->EGFR Blocks ATP Novel_Inhib 1-(6-bromoquinazolin-4-yl) piperidine-4-carboxylic Acid Novel_Inhib->EGFR Poor Affinity (No H-bond donor) AltTargets Alternative Targets (e.g., DYRK1A, TXNIP) Novel_Inhib->AltTargets Modulates Proliferation Cell Proliferation & Survival Downstream->Proliferation AltTargets->Proliferation Disease-Specific Pathways

Caption: Signaling pathways contrasting FDA-approved EGFR inhibitors with the novel piperidinyl scaffold.

Part 2: Comparative Performance Benchmarking

To objectively benchmark this scaffold against clinical standards, we evaluate both physicochemical properties and representative kinase selectivity profiles. The data below illustrates how the 4-piperidinyl substitution alters the compound's biological trajectory.

Table 1: Comparative Physicochemical and Representative Biological Benchmarks

CompoundScaffold TypeKey Structural FeaturePrimary Target SpaceRepresentative IC₅₀ (EGFR WT)Representative IC₅₀ (DYRK1A)cLogP (Approx)
Gefitinib 4-Anilinoquinazoline3-chloro-4-fluoroanilineEGFR< 5 nM> 10,000 nM3.2
Erlotinib 4-Anilinoquinazoline3-ethynylanilineEGFR< 2 nM> 10,000 nM2.9
Afatinib 4-AnilinoquinazolineIrreversible Michael acceptorEGFR / HER2< 1 nM> 10,000 nM3.8
*1-(6-bromo...)4-PiperidinylquinazolinePiperidine-4-carboxylic acidDYRK1A, TXNIP, PROTACs> 10,000 nMScaffold-dependent (nM range)2.1

*Note: 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid is a precursor scaffold. Its final biological activity (e.g., nanomolar DYRK1A inhibition) is realized upon functionalization of the carboxylic acid and bromo handles [3].

Part 3: Experimental Workflows and Self-Validating Protocols

To validate the target shift and efficacy of derivatives synthesized from this scaffold, we employ a self-validating screening cascade. In my experience, relying on orthogonal assays ensures that we are measuring true target engagement rather than assay interference.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected over radiometric assays because it universally measures kinase activity by quantifying ADP production, independent of the specific peptide substrate. This allows for direct comparison across different kinases (e.g., EGFR vs. DYRK1A). Self-Validating System: This protocol mandates a no-enzyme control (to establish background noise), a DMSO vehicle control (to establish 100% activity), and a reference inhibitor control (Gefitinib) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Reagent Preparation: Prepare 10 mM stock solutions of the quinazoline compounds in 100% DMSO. Dilute to a 3X working concentration in 1X Kinase Buffer (ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, combine 5 µL of the 3X compound with 5 µL of 3X Kinase (EGFR or DYRK1A). Incubate at room temperature for 30 minutes. Rationale: Pre-incubation allows for equilibrium binding, which is critical for accurately determining IC₅₀ values of slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of 3X ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light production. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence. Calculate percentage inhibition relative to DMSO controls and use a 4-parameter logistic non-linear regression to determine the IC₅₀.

Protocol 2: Cell Viability and Proliferation (CellTiter-Glo)

Causality: This assay measures intracellular ATP as an indicator of metabolically active cells. It is highly sensitive and less prone to artifacts than colorimetric assays (like MTT), which can be confounded by redox-active quinazoline derivatives. Self-Validating System: Includes cell-free media controls for background luminescence and a cytotoxic reference compound (e.g., 1 µM Staurosporine) to define the maximum inhibition baseline.

  • Cell Seeding: Seed target cancer cell lines (e.g., A549 for lung cancer, or specific DYRK1A-dependent lines) at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the quinazoline derivatives.

  • Incubation: Incubate for 72 hours. Rationale: A 72-hour window allows sufficient time to observe anti-proliferative effects requiring multiple cell division cycles.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 30 µL) of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence and calculate the half-maximal growth inhibitory concentration (GI₅₀).

Workflow Prep Compound Prep (10 mM DMSO Stocks) Synthesis Scaffold Derivatization (Amide/Suzuki Coupling) Prep->Synthesis Structural Optimization Biochem Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Direct Benchmarking Synthesis->Biochem Cell Cellular Assay (CellTiter-Glo) Biochem->Cell Hit Progression Data Data Analysis (IC50 / GI50) Cell->Data Luminescence Readout

Caption: Step-by-step experimental workflow for evaluating novel quinazoline derivatives.

References

  • BenchChem. "Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR." 1

  • Journal of Medicinal Chemistry (ACS). "Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors." 2

  • Journal of Medicinal Chemistry (ACS). "Discovery of ZJCK-6-46: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor." 3

  • Google Patents. "US11524010B2 - Substituted quinazoline sulfonamides as thioredoxin interacting protein (TXNIP) inhibitors."4

  • MDPI. "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." 5

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid. As a brominated heterocyclic compound containing a piperidine moiety, this sub...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid. As a brominated heterocyclic compound containing a piperidine moiety, this substance requires careful handling and adherence to specific waste management protocols to ensure laboratory safety and environmental compliance. The procedures outlined below are grounded in established regulatory frameworks and chemical safety principles, designed to provide researchers with a clear and logical workflow for managing this chemical waste stream.

Hazard Characterization and Regulatory Framework

  • Brominated Heterocyclic Core : Halogenated organic compounds are a specific category of concern for environmental disposal.[1][2] Many are toxic and persistent, leading to strict disposal regulations.[3] Structurally similar compounds, such as 6-Bromocoumarin-3-carboxylic acid, are known to cause skin and serious eye irritation.

  • Piperidine Moiety : Piperidine and its derivatives are recognized for their potential toxicity and corrosivity.[4][5] Piperidine itself is classified as toxic if inhaled or in contact with skin, is harmful if swallowed, and causes severe skin burns and eye damage.[6][7]

  • Carboxylic Acid Group : The carboxylic acid functional group can impart corrosive properties.

Given these structural alerts, 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid must be managed as hazardous chemical waste .

Regulatory Imperative: The EPA and RCRA

The disposal of this compound falls under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA). RCRA provides a "cradle-to-grave" framework for managing hazardous materials, from generation to final disposal.

A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] Due to its halogenated nature, this compound falls into a category of waste that requires stringent control. Specifically, if this compound is part of a spent solvent mixture, it could be classified under the EPA's "F-list" for hazardous wastes from non-specific sources, such as F001 or F002, which include spent halogenated solvents.[10][11]

Pre-Disposal Management: The Segregation Protocol

Proper segregation is the most critical step in ensuring safe, compliant, and cost-effective disposal. Mixing different waste streams is a violation of safety protocols and can significantly increase disposal costs.[12] Halogenated and non-halogenated wastes must always be kept separate.[2][13]

Step-by-Step Segregation and Containerization
  • Identify and Classify : Designate all waste containing 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, whether in solid form or in solution, as "Halogenated Organic Waste."

  • Select Appropriate Container : Use only approved, chemically resistant containers for waste collection. These should be clearly marked and in good condition, with a secure, leak-proof lid. The container must be kept closed unless waste is actively being added.[12]

  • Label Correctly and Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[12] The label must include:

    • The full chemical name: "1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid" and any solvents used.

    • The words "Hazardous Waste."

    • A clear indication of the hazards (e.g., Toxic, Irritant).[12]

    • The accumulation start date.

    • The name and location of the generating laboratory.

  • Segregate from Incompatibles : Store the halogenated waste container away from incompatible materials to prevent dangerous reactions.

Waste Stream Segregation Action Rationale
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid Primary Halogenated Waste Container This is the designated container for the compound and materials lightly contaminated with it (e.g., gloves, wipes).
Non-Halogenated Solvents (e.g., Acetone, Ethanol, Hexane)Separate Container Prevents the entire volume of non-halogenated solvent waste from becoming more expensive and difficult-to-dispose-of halogenated waste.[2][12]
Strong Acids/Bases Separate Container Prevents potential violent exothermic or gas-evolving reactions.
Oxidizing Agents Separate Container Prevents potential fire or explosion hazards.
Heavy Metals (e.g., Mercury, Lead, Chromium)Separate Container Avoids creating a mixed hazardous waste, which has highly complex and costly disposal requirements.[9][12]

Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the compliant process for disposing of the segregated and containerized waste.

cluster_0 Step 1: On-Site Accumulation cluster_1 Step 2: Arranging Disposal cluster_2 Step 3: Compliant Transfer A Generate Waste (Solid compound or in solution) B Classify as 'Halogenated Organic Waste' A->B C Select & Label Approved Hazardous Waste Container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Container is 3/4 full or accumulation time limit is reached D->E Transition F Contact Institutional Environmental Health & Safety (EHS) E->F G Schedule a waste pickup F->G H EHS personnel collect waste G->H Transition I Waste is manifested for transport to a licensed TSDF* H->I J Final Disposal via High-Temperature Incineration I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid.

Operational Protocol
  • On-Site Accumulation : Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12] This area must be under the control of the laboratory personnel.

  • Contacting EHS : Once the waste container is nearly full (approximately 75% capacity) or regulatory time limits are approaching, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a pickup.[12] Do not overfill containers.

  • Professional Disposal : This compound is not suitable for drain disposal, landfill, or simple evaporation.[13][14] It must be disposed of through a licensed hazardous waste contractor who will use high-temperature incineration. This is the standard and required method for destroying halogenated organic compounds, breaking them down into less harmful components under controlled conditions.

  • Documentation : A hazardous waste manifest will be used to track the waste from your facility to its final destination, ensuring a complete and compliant disposal cycle.[15] Records of waste disposal must be maintained for a minimum of three years.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

A SPILL OCCURS B Alert personnel in the immediate area. Evacuate if spill is large or in a poorly ventilated space. A->B C Don appropriate Personal Protective Equipment (PPE): - Nitrile gloves (double-gloved) - Safety goggles and face shield - Chemical-resistant lab coat B->C D Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do NOT use combustible materials like paper towels. C->D E For solid spills: Gently sweep or scoop up material without creating dust. Use dry cleanup procedures. D->E F For liquid spills: Absorb the material completely. D->F G Place all contaminated absorbent and cleanup materials into a sealed, labeled hazardous waste container. E->G F->G H Decontaminate the spill area with soap and water. Prevent runoff into drains. G->H I Report the spill to your supervisor and EHS office. H->I

Caption: Emergency response protocol for spills.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye/Face Protection : Wear safety glasses with side shields and a face shield.[16]

  • Skin Protection : Wear a chemical-resistant lab coat and nitrile gloves.[17] Contaminated clothing must be removed and laundered before reuse.[18]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[19]

  • Hygiene : Always wash hands thoroughly with soap and water after handling.[17]

By adhering to this guide, researchers can ensure the safe handling and compliant disposal of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Apollo Scientific. (2023, July 6).
  • Vertex AI Search. (2022, July 12).
  • Angene Chemical. (2025, February 11).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18).
  • LGC Standards. (2026, January 28).
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • American Chemistry Council. (n.d.).
  • Tokyo Chemical Industry. (2025, October 30).
  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)
  • University of Aveiro Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (2026, March 16).
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Illinois General Assembly. (n.d.). Part 729: Land Disposal Restrictions. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (2025, December 19). D(+)
  • University of Essex. (2022, March 15).
  • EPFL. (n.d.).
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • Vertex AI Search. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment.
  • PENTA. (2024, May 7).
  • Chemos GmbH & Co. KG. (n.d.).
  • Carl ROTH. (2025, March 31).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • De Gruyter. (n.d.).

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Handling

A Senior Application Scientist's Guide to Handling 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

This document provides essential safety and handling protocols for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, a compound of interest for researchers in drug development. As specific safety data for this nove...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, a compound of interest for researchers in drug development. As specific safety data for this novel molecule is not yet widely available, this guide is built upon a conservative hazard assessment derived from its constituent structural motifs: the bromo-quinazoline core and the piperidine-4-carboxylic acid moiety. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment by Structural Analogy

The recommended safety protocols are based on the known hazards of the compound's primary chemical functionalities.

  • Bromo-Quinazoline Core: Quinazoline derivatives are a class of compounds with diverse and potent biological activities, often utilized in pharmacological research.[1][2] The presence of a bromine atom designates this compound as a halogenated organic, which requires specific disposal procedures.[3][4] Halogenated compounds, particularly those with bromine, can present significant health hazards, including skin and eye irritation or burns upon direct contact.[5][6][7]

  • Piperidine-4-Carboxylic Acid Moiety: The piperidine component is known to be corrosive and can cause severe skin burns and eye damage.[8][9] It is also classified as toxic in contact with skin or if inhaled.[10] The carboxylic acid group can contribute to skin and eye irritation.[11]

Given this composite hazard profile, 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid must be handled as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory tract, and toxic if ingested or inhaled.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[12][13]

Hierarchy of Controls

This diagram illustrates the universal framework for managing laboratory hazards. PPE is the final, but critical, line of defense.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

Recommended PPE Ensemble
Protection Type Specification Rationale and Justification
Eye & Face Protection Chemical splash goggles and a full-face shield.[12]Protects against splashes of the compound or solvents it is dissolved in.[14] The piperidine moiety is known to cause severe eye damage.[8][9] A face shield offers broader protection, especially when handling larger quantities.
Skin Protection Gloves: Double-gloving with nitrile or neoprene gloves.[12] Lab Coat: Flame-resistant lab coat with full-length sleeves.Prevents direct skin contact. Given the corrosive nature of piperidine and the irritating properties of bromo-compounds, skin protection is critical.[5][10] Always inspect gloves for perforations before use. A lab coat provides a removable barrier to protect clothing and skin.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.Required when handling the solid powder to minimize the inhalation of airborne particles.[12] All handling of the solid should be performed in a certified chemical fume hood to control dust and vapors.[13]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational workflow is crucial for safety.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[12]

  • Designate a specific area within the fume hood for handling the compound.

  • Don the complete PPE ensemble as described in the table above.

Weighing and Transfer (Solid Form):

  • Conduct all weighing and transfer activities within the fume hood to contain any airborne powder.[12]

  • Use anti-static tools and weigh boats where possible to minimize dispersal of the fine powder.

  • Close the primary container securely immediately after dispensing the required amount.

Solution Preparation:

  • When dissolving, add the solid 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid to the solvent slowly and in small portions to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

Post-Handling:

  • Decontaminate all surfaces, glassware, and equipment used during the procedure.

  • Carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Thoroughly wash hands and forearms with soap and water, even after wearing gloves.[11][12]

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

Emergency Response Flowchart

Emergency Response Flow cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Small_Spill Small Spill (in hood) Start->Small_Spill Large_Spill Large Spill (outside hood) Start->Large_Spill Action_Skin Remove contaminated clothing. Flush with water for 15+ mins. Skin_Contact->Action_Skin Action_Eye Flush eyes at eyewash station for 15+ mins. Hold eyelids open. Eye_Contact->Action_Eye Action_Inhale Move to fresh air immediately. Inhalation->Action_Inhale Action_Small_Spill Absorb with inert material. Decontaminate area. Dispose as hazardous waste. Small_Spill->Action_Small_Spill Action_Large_Spill Evacuate the area. Alert others. Contact EHS/Emergency Services. Large_Spill->Action_Large_Spill Action_Medical Seek Immediate Medical Attention Action_Skin->Action_Medical Action_Eye->Action_Medical Action_Inhale->Action_Medical

Caption: A decision-making guide for accidental exposure or spills.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[6][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[16] Seek immediate medical attention.[6]

  • Spill: For a small spill within a fume hood, absorb the material with an inert, non-flammable absorbent (e.g., sand, diatomaceous earth).[8] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[15] For a large spill, evacuate the laboratory, restrict access, and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[15]

Disposal Plan

All waste containing 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid must be treated as hazardous chemical waste.

  • Waste Segregation: As a halogenated organic compound, all waste materials (including contaminated solids, solutions, and used PPE) must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams to ensure proper disposal and to control costs.[3]

  • Container Management:

    • Use a container made of compatible material with a tightly sealing lid.[18]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of its contents.[3][19]

    • Keep waste containers closed at all times, except when adding waste.[18]

  • Disposal: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain.[3]

By adhering to these comprehensive guidelines, researchers can safely handle 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid, ensuring both personal safety and environmental compliance.

References

  • Piperidine - SAFETY DATA SHEET - PENTA. (May 07 2024). Available from: [Link]

  • Standard Operating Procedure for Bromine. Washington State University. Available from: [Link]

  • Bromine | Chemical Emergencies - CDC. (September 06 2024). Available from: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (March 31 2025). Available from: [Link]

  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • Student safety sheets 55 Bromine - science cleapss. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (October 20 2025). Available from: [Link]

  • Hazardous waste segregation. Bucknell University. Available from: [Link]

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. Available from: [Link]

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  • Chemical waste management: combining compatible used organic solvents. (August 22 2025). University of Louisville. Available from: [Link]

  • Quinazoline derivatives - EP0823900B1 - Google Patents.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (October 26 2021). Available from: [Link]

  • Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa - MDPI. (November 14 2025). Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. Available from: [Link]

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